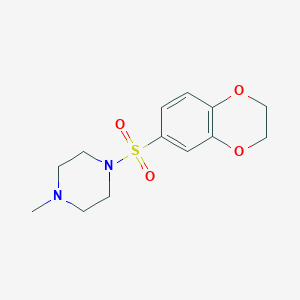

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

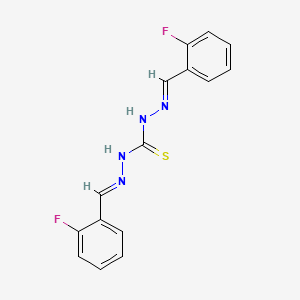

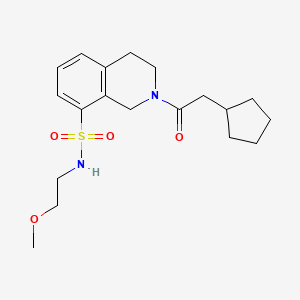

“1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine” is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of some new sulfonamides having benzodioxane and acetamide moieties was started by the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 454.517 Da, a density of 1.4±0.1 g/cm3, a boiling point of 638.0±65.0 °C at 760 mmHg, and a flash point of 339.7±34.3 °C .Applications De Recherche Scientifique

Drug Discovery and Development

This compound has potential applications in the pharmaceutical industry, particularly in the early stages of drug discovery. Its structure suggests that it could be used as a scaffold for developing new therapeutic agents. The sulfonyl and piperazine groups are commonly found in drugs that target central nervous system disorders and could be explored for their psychotropic effects or as modulators of neurotransmitter systems .

Biochemical Research

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that recognize sulfonyl-containing substrates. It could serve as a starting point for the synthesis of enzyme inhibitors or activators, providing insights into enzyme mechanisms and potential therapeutic targets .

Pharmacological Studies

Pharmacologically, the compound could be investigated for its binding affinity to various receptors in the body. Given its structural features, it might interact with receptors that are involved in pain perception, inflammation, or cardiovascular function. This could lead to the development of new analgesics, anti-inflammatory agents, or cardiovascular drugs .

Environmental Science

In environmental science, the compound’s stability and reactivity could be studied to understand its behavior in different environmental conditions. It could serve as a model compound for studying the environmental fate of sulfonyl-containing pollutants or pharmaceuticals, helping to predict their impact on ecosystems .

Materials Science

The compound’s unique structure could be utilized in materials science for the development of novel organic materials. Its benzodioxin core might confer interesting optical or electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs) or as a component of organic semiconductors .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in the development of new analytical methods. Its distinct chemical properties might make it suitable for use in chromatography, mass spectrometry, or spectroscopy calibration standards, aiding in the detection and quantification of similar compounds .

Mécanisme D'action

Target of Action

The primary target of the compound 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.

Mode of Action

It is known to interact with its target, pyruvate kinase pkm . This interaction could potentially alter the activity of the enzyme, leading to changes in the glycolysis pathway.

Biochemical Pathways

The compound’s interaction with Pyruvate kinase PKM suggests that it may affect the glycolysis pathway . Glycolysis is a critical biochemical pathway that breaks down glucose to produce energy for the cell. Any alterations in this pathway can have significant downstream effects on cellular energy production and other metabolic processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target . .

Propriétés

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-14-4-6-15(7-5-14)20(16,17)11-2-3-12-13(10-11)19-9-8-18-12/h2-3,10H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXZGPXDHKXNLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)

![4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5569065.png)

![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5569104.png)

![8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569116.png)

![N-(sec-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5569123.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)

![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)